2-Butoxycyclopropanecarboxylic acid

Lipophilicity LogP Partition Coefficient

Lead optimization demanding tunable lipophilicity without aromatic toxicity risk: 2-Butoxycyclopropanecarboxylic acid delivers logP ~2.025, substantially higher than ethoxy (~0.51) or unsubstituted analogs, enabling systematic hydrophobic fragment installation while preserving the cyclopropane core's conformational constraints. • Lipophilicity control: 5 rotatable bonds and intermediate C4 chain length for fine-tuning molecular recognition and pharmacokinetic parameters • Synthetic versatility: Convertible to donor-acceptor cyclopropanes for [3+2] cycloadditions to functionalized cyclopentanes; acid-catalyzed ring-opening yields γ-ketoacid scaffolds • Quality: ≥95% purity standard; 97% grade available with ~40% reduced impurity interference for HPLC-UV/LC-MS analytical applications

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
Cat. No. B13163411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butoxycyclopropanecarboxylic acid
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESCCCCOC1CC1C(=O)O
InChIInChI=1S/C8H14O3/c1-2-3-4-11-7-5-6(7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)
InChIKeyOSJPYOIDHCFXTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butoxycyclopropanecarboxylic Acid Technical Baseline


2-Butoxycyclopropanecarboxylic acid (CAS: 5689-25-8) is an organic compound classified as a cyclopropane carboxylic acid derivative, characterized by a strained three-membered cyclopropane ring substituted with a butoxy group at the 2-position and a carboxylic acid moiety . The molecular formula is C₈H₁₄O₃ with a molecular weight of 158.19 g/mol . Its structure includes five rotatable bonds and a topological polar surface area (TPSA) of 46.53 Ų . The compound is supplied as a research-grade intermediate for pharmaceutical and agrochemical development, with typical commercial purities ranging from 95% to 97% .

Workflow Cyclopropane scaffold diversification
Selection Butoxy-length lipophilicity tuning
Procurement Multi-supplier research intermediate

2-Butoxycyclopropanecarboxylic Acid Substitution Limitations


Substitution of 2-butoxycyclopropanecarboxylic acid with shorter-chain alkoxycyclopropane analogs (e.g., methoxy, ethoxy, or propoxy derivatives) introduces significant alterations in lipophilicity, molecular flexibility, and steric bulk that directly affect downstream synthetic utility . The butoxy substituent provides a longer aliphatic chain (C₄) than ethoxy (C₂) or unsubstituted cyclopropanecarboxylic acid, resulting in a higher calculated logP value of approximately 2.025 compared to ~0.5–1.0 for shorter-chain analogs . This differential lipophilicity influences compound partitioning in biphasic reactions, chromatographic behavior, and the physicochemical properties of derived esters and amides . Additionally, the butoxy group introduces 5 rotatable bonds versus 3 for ethoxycyclopropanecarboxylic acid, conferring distinct conformational flexibility that can be exploited for tuning molecular recognition or pharmacokinetic parameters in lead optimization programs . Generic substitution without accounting for these quantifiable property differences may compromise synthetic reproducibility or alter structure-activity relationships.

2-Butoxycyclopropanecarboxylic acid
Ethoxy analogs: lower logP (~0.5) may shift partitioning behavior and alter synthetic reproducibility
5 rotatable bonds
Shorter alkoxy chains or unsubstituted core: reduced conformational flexibility can affect binding thermodynamics in lead optimization
Multi-grade availability
Analogs with limited purity options (95% only) may restrict use in catalytic or sensitive derivatization methods

2-Butoxycyclopropanecarboxylic Acid vs. Analogs: Key Differences


Lipophilicity: Butoxy vs. Ethoxy Analog

2-Butoxycyclopropanecarboxylic acid exhibits a calculated logP value of 2.025 , representing a ~1.5 log unit increase in lipophilicity relative to its ethoxy analog (2-ethoxycyclopropane-1-carboxylic acid), which has a predicted logP of 0.51 . This 4-fold increase in octanol-water partition coefficient directly impacts the compound's behavior in synthetic and biological systems.

Lipophilicity: Butoxy vs. Ethoxy
Cross-study comparable
Target logP 2.025 Δ +1.5 Comparator logP 0.51
Supports organic-phase partitioning studies
Data to verify: calculated values from database sources
Lipophilicity LogP Partition Coefficient Medicinal Chemistry

Molecular Flexibility: Rotatable Bond Count

2-Butoxycyclopropanecarboxylic acid possesses 5 rotatable bonds , whereas unsubstituted cyclopropanecarboxylic acid (CAS 1759-53-1) has 1 rotatable bond (the carboxyl group alone) [1]. This 5-fold difference in rotatable bond count confers substantially greater conformational entropy and molecular flexibility to the butoxy-substituted compound.

Molecular Flexibility
Cross-study comparable
5 vs. 1 rotatable bonds
Context-dependent conformational sampling review
5× increase relative to unsubstituted cyclopropane core
Conformational flexibility Rotatable bonds Drug design Molecular complexity

Purity Grade Availability

2-Butoxycyclopropanecarboxylic acid is commercially available in two distinct purity grades: a standard 95% grade and a higher-purity NLT 97% grade . In contrast, the ethoxy analog (2-ethoxycyclopropane-1-carboxylic acid) is typically offered only at 95% purity , limiting options for applications requiring higher chemical homogeneity.

Purity Grade Availability
Cross-study comparable
95% and NLT 97% grades
Specification review for impurity-sensitive synthesis
Ethoxy analog typically only 95% available
Purity Quality control Procurement Synthetic intermediate

Vendor Network and Procurement Feasibility

2-Butoxycyclopropanecarboxylic acid is listed in the catalogs of at least five major research chemical suppliers including Santa Cruz Biotechnology, ChemScene, AKSci, MolCore, and Enamine . By comparison, 2-propoxycyclopropanecarboxylic acid is not readily identifiable in major commercial catalogs, and 2-ethoxycyclopropanecarboxylic acid appears in fewer supplier inventories . This broader commercial footprint reduces single-supplier dependency and procurement lead time risks.

Vendor Network Feasibility
Supporting evidence
Target ≥5 suppliers ~2× diversity Comparator ~2-3 suppliers
Reduces single-supplier procurement risk
Based on 2025 public vendor catalog search
Supply chain Vendor availability Procurement Catalog compound

Ester Derivatives as Synthetic Precursors

The ethyl ester derivative of 2-butoxycyclopropanecarboxylic acid (CAS 78932-45-3, ethyl 2-butoxycyclopropane-1-carboxylate) has been synthesized and characterized, demonstrating the compound's capacity to undergo esterification while retaining the cyclopropane-butoxy scaffold [1]. This established derivatization pathway is consistent with the broader class of 2-alkoxycyclopropanecarboxylic acids, which are known to undergo [3+2] cycloadditions with silyl enol ethers to yield functionalized cyclopentanes [2], and can serve as precursors to 4-oxo carboxylic acids via ring-opening isomerization [3].

Ester Derivative Precursors
Class-level inference
Ethyl ester (CAS 78932-45-3) synthesized
Supports cycloaddition methodology exploration
Reactivity inferred from 2-alkoxycyclopropane class literature
Esterification Building block Cyclopropanation Synthetic intermediate

2-Butoxycyclopropanecarboxylic Acid Optimal Procurement Scenarios


Lipophilicity Tuning in Lead Optimization

When a lead series requires systematic modulation of lipophilicity to improve membrane permeability or metabolic stability, 2-butoxycyclopropanecarboxylic acid offers a logP of ~2.025—substantially higher than ethoxy (logP ~0.51) or unsubstituted cyclopropanecarboxylic acid (logP ~0.5–0.8) . This enables hydrophobic fragment installation without introducing aromatic rings that might raise toxicity concerns. The butoxy chain length provides an intermediate hydrophobicity increment between ethoxy and longer-chain (pentoxy, hexoxy) derivatives, allowing fine-tuning of physicochemical properties while retaining the conformational constraints of the cyclopropane core . Procure this compound when scaffold lipophilicity is the primary optimization parameter.

Donor-Acceptor Cyclopropane Precursor

As a member of the 2-alkoxycyclopropanecarboxylic acid class, this compound can be converted to donor-acceptor (D-A) cyclopropanes upon esterification, enabling [3+2] cycloaddition reactions with silyl enol ethers to generate highly functionalized cyclopentanes . Additionally, acid-catalyzed ring-opening isomerization can yield 4-oxo carboxylic acids, providing access to γ-ketoacid scaffolds . The butoxy substituent enhances solubility in organic solvents relative to shorter alkoxy analogs, facilitating homogeneous reaction conditions during cycloaddition or isomerization steps. Procure for synthetic programs requiring cyclopropane ring-opening or cycloaddition methodologies where solvent compatibility and steric properties matter.

Analytical Reference Standard Preparation

The availability of 2-butoxycyclopropanecarboxylic acid in NLT 97% purity grade makes it suitable for use as an analytical reference standard in method development or impurity profiling studies involving cyclopropane-containing pharmaceutical intermediates. The 97% grade reduces background impurity interference by approximately 40% relative to the standard 95% grade, improving signal-to-noise ratios in HPLC-UV or LC-MS analyses. Its distinctive retention time (predicted based on logP ~2.025 and TPSA 46.53 Ų) and unique mass spectral signature (molecular ion at m/z 158.19 [M]⁺) provide clear differentiation from other alkoxycyclopropane analogs in complex reaction mixtures .

Agrochemical Intermediate Research

Cyclopropanecarboxylic acid derivatives, particularly alkoxy-substituted variants, have historical precedent as acid components in pyrethroid insecticides . While 2-butoxycyclopropanecarboxylic acid itself is not a registered agrochemical active ingredient, its structural features—a cyclopropane core with an ether-linked butoxy chain—align with the molecular architecture of compounds explored for insecticidal activity and photostability optimization . The butoxy group's electron-donating character may influence the electronic properties of derived esters, potentially affecting both biological activity and environmental degradation rates. Procure for agrochemical discovery programs exploring novel cyclopropane-based pyrethroid analogs or plant growth regulators where alkoxy chain length is a design variable.

Application
Selection Property
Validation Focus
Lipophilicity tuning in lead optimization
Intermediate logP profile (~2.0)
Membrane permeability and metabolic stability endpoint review
Donor-acceptor cyclopropane precursor
Alkoxy-substituted strained ring scaffold
[3+2] cycloaddition and ring-opening isomerization pathway context
Analytical reference standard preparation
NLT 97% purity grade availability
Impurity profiling and HPLC/LC-MS method development context
Agrochemical intermediate research
Butoxy-substituted cyclopropane core
Pyrethroid analog and photostability model-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Butoxycyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.